molecular formula C18H18Cl2N2O2 B185503 N,N'-bis(2-chlorophenyl)hexanediamide CAS No. 316139-00-1

N,N'-bis(2-chlorophenyl)hexanediamide

Cat. No.: B185503
CAS No.: 316139-00-1
M. Wt: 365.2 g/mol
InChI Key: JGOGNZXSEKDSTJ-UHFFFAOYSA-N
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Description

N,N'-bis(2-chlorophenyl)hexanediamide is a diamide derivative featuring a hexanedioic acid backbone substituted at both terminal amide nitrogen atoms with 2-chlorophenyl groups. Its molecular formula is C₁₈H₁₈Cl₂N₂O₂, with a calculated molecular weight of 365.26 g/mol (based on ). The 2-chlorophenyl substituents introduce steric and electronic effects that influence its physicochemical properties and biological activity. This compound belongs to a broader class of N,N'-diarylalkanediamides, which are studied for applications ranging from antialgal agents to radiosensitizers .

Properties

CAS No.

316139-00-1

Molecular Formula

C18H18Cl2N2O2

Molecular Weight

365.2 g/mol

IUPAC Name

N,N'-bis(2-chlorophenyl)hexanediamide

InChI

InChI=1S/C18H18Cl2N2O2/c19-13-7-1-3-9-15(13)21-17(23)11-5-6-12-18(24)22-16-10-4-2-8-14(16)20/h1-4,7-10H,5-6,11-12H2,(H,21,23)(H,22,24)

InChI Key

JGOGNZXSEKDSTJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCCCC(=O)NC2=CC=CC=C2Cl)Cl

Pictograms

Environmental Hazard

Origin of Product

United States

Comparison with Similar Compounds

Chain Length Dependence

The number of methylene groups (m) in the alkanediamide backbone correlates with bioactivity in a substituent-dependent manner:

  • For R=4-Cl derivatives, antialgal activity increased linearly with chain length (m=2–7).
  • For R=4-CH₃ or 4-OCH₃ , activity peaked at m=6 (hexanediamide), forming a quasi-parabolic relationship .
  • The target compound’s hexane chain (m=6) balances lipophilicity and flexibility, optimizing interactions with biological targets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP Aqueous Solubility (logSw) Key Substituents
N,N'-bis(2-chlorophenyl)hexanediamide C₁₈H₁₈Cl₂N₂O₂ 365.26 ~4.2* Not reported 2-chlorophenyl
N,N'-bis(3,4-dichlorophenyl)hexanediamide C₁₈H₁₆Cl₄N₂O₂ 434.15 ~5.1* Low 3,4-dichlorophenyl
N,N'-bis(3-ethylphenyl)hexanediamide (Y204-1863) C₂₂H₂₈N₂O₂ 352.48 4.24 -4.26 3-ethylphenyl
N,N'-bis(2-chloroethyl)hexanediamide C₁₀H₁₆Cl₂N₂O₂ 283.16 ~1.8* Moderate 2-chloroethyl
N,N′-Bis(2-chlorophenyl)propanediamide C₁₄H₁₂Cl₂N₂O₂ 307.17 ~3.5* Low 2-chlorophenyl (shorter chain)

*Estimated based on analogous structures.

  • Lipophilicity (logP) : The target compound’s logP (~4.2) is higher than N,N'-bis(2-chloroethyl)hexanediamide (logP ~1.8) due to aromatic chlorophenyl groups, enhancing membrane penetration but reducing aqueous solubility .
  • Solubility : Hydrophilic substituents (e.g., hydroxyl in N,N′-Bis(2-hydroxyethyl)hexanediamide) improve solubility, whereas chloroaryl groups decrease it, as seen in the low logSw (-4.26) of Y204-1863 .

Key Research Findings

Substituent Position Matters : 2-chlorophenyl groups offer a balance between steric effects and electronic withdrawal, but 3,4-dichloro-substituted analogs exhibit higher antialgal potency due to stronger electron-withdrawing effects .

Chain Length Optimization : Hexanediamide (m=6) is optimal for R=4-CH₃/OCH₃ derivatives, whereas butanediamide (m=4) suffices for 3,4-dichloro-substituted compounds .

Solubility Limitations : Low aqueous solubility remains a challenge for chloroaryl diamides, necessitating structural modifications (e.g., PEGylation) for in vivo applications .

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